molecular formula C15H15N5 B1651585 Carbonimidic dihydrazide, 2,2'-bis(phenylmethylene)-, (2E,2'E)- CAS No. 1292902-81-8

Carbonimidic dihydrazide, 2,2'-bis(phenylmethylene)-, (2E,2'E)-

Cat. No.: B1651585
CAS No.: 1292902-81-8
M. Wt: 265.31
InChI Key: ZWLXITGRGUNARS-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of benzylidene and phenylmethylidene groups attached to a hydrazinecarboximidohydrazide backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide typically involves the condensation of benzaldehyde and phenylmethylidenehydrazinecarboximidohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, and requires precise temperature control to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The benzylidene and phenylmethylidene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives with altered functional groups.

Scientific Research Applications

(2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-(4-hydroxy-3-methoxybenzylidene)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarboximidohydrazide
  • (2E)-2-(3,5-dibromo-2-hydroxybenzylidene)-N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazinecarboximidohydrazide

Uniqueness

Compared to similar compounds, (2E)-2-benzylidene-N’-[(E)-phenylmethylidene]hydrazinecarboximidohydrazide stands out due to its specific benzylidene and phenylmethylidene groups, which confer unique chemical properties and reactivity. These structural features make it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

1292902-81-8

Molecular Formula

C15H15N5

Molecular Weight

265.31

IUPAC Name

1,2-bis[(E)-benzylideneamino]guanidine

InChI

InChI=1S/C15H15N5/c16-15(19-17-11-13-7-3-1-4-8-13)20-18-12-14-9-5-2-6-10-14/h1-12H,(H3,16,19,20)/b17-11+,18-12+

InChI Key

ZWLXITGRGUNARS-JYFOCSDGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N/C(=N\N=C\C2=CC=CC=C2)/N

SMILES

C1=CC=C(C=C1)C=NNC(=NN=CC2=CC=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=NN=CC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.